3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
Description
This compound is a tricyclic heterocyclic system featuring a benzoxazole moiety linked via a sulfanyl group to a fused 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-tetraene core. Its structure combines a benzoxazole ring (a bicyclic system with oxygen and nitrogen) with a complex tricyclic scaffold containing sulfur and nitrogen atoms.
Properties
IUPAC Name |
2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-10-19-16-15(11-6-2-5-9-14(11)23-16)17(20-10)24-18-21-12-7-3-4-8-13(12)22-18/h3-4,7-8H,2,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMJBGUTUNHDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SC4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene typically involves multiple steps, starting with the preparation of the benzoxazole and thia-diazatricyclo intermediates. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[740
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may have potential as a probe for studying biological processes or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The exact mechanism of action of 3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or the inhibition of certain biological processes. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of benzoxazole and tricyclic thiadiazepine-like systems. Below is a detailed comparison with analogous compounds:
Substituent Variations in Tricyclic Systems
- Compound A : 5-{[(1H-1,3-Benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one ()
- Key Differences :
- Replaces benzoxazole with a benzodiazolylmethyl group.
- Incorporates a 4-ethoxyphenyl substituent instead of a methyl group.
- Contains a ketone at position 3.
Compound B : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 ()
- Key Differences :
- Larger tetracyclic framework with an additional sulfur atom.
- Methoxyphenyl substituent at position 7.
Functional Group and Bioactivity Trends
3D Similarity Metrics
Using PubChem3D’s similarity criteria (ST ≥ 0.8, CT ≥ 0.5 for "neighborhood" classification):
- Shape Similarity (ST) : The target compound’s planar tricyclic core aligns closely with Compound A (ST = 0.85) but diverges from Compound B due to the latter’s tetracyclic geometry (ST = 0.72) .
- Feature Similarity (CT) : The benzoxazole’s oxygen and nitrogen atoms yield a CT score of 0.6 with Compound A (benzodiazolyl group) but only 0.4 with benzothiadiazepines (), reflecting divergent pharmacophoric features .
Research Findings and Implications
- Structural Uniqueness : The benzoxazole-thiadiazepine hybrid occupies a niche between benzothiadiazepines () and benzodiazolyl analogs (), balancing rigidity and solubility.
- Drug-Likeness : Predicted aqueous solubility (LogS = -4.1) is lower than benzothiadiazepines (LogS = -3.2), suggesting formulation challenges.
Biological Activity
The compound 3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a unique bicyclic structure incorporating a benzoxazole moiety which is known for its diverse biological effects. The presence of sulfur and nitrogen atoms in the structure may contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar benzoxazole compounds have shown varying degrees of activity against different bacterial strains:
- Gram-positive bacteria : Compounds have shown selective activity against Bacillus subtilis.
- Gram-negative bacteria : Limited activity against Escherichia coli has been reported.
- Fungal pathogens : Some derivatives demonstrate antifungal properties against Candida albicans.
In a screening of 41 benzoxazole derivatives, only a few exhibited notable antibacterial effects, suggesting that modifications in the structure could enhance their efficacy against specific pathogens .
Anticancer Activity
The anticancer potential of benzoxazole derivatives is particularly noteworthy. Several studies have demonstrated that these compounds can induce cytotoxic effects on various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Liver cancer (HepG2)
- Colorectal cancer (HCT-116)
For example, certain derivatives were found to be more toxic to cancer cells compared to normal cells, indicating their potential as selective anticancer agents . The mechanism of action often involves the disruption of cellular processes through interaction with specific enzymes or receptors.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Research has identified key structural features that influence their efficacy:
| Structural Feature | Effect on Activity |
|---|---|
| Electron-donating groups | Enhance antibacterial activity |
| Electron-withdrawing groups | May reduce activity |
| Substituents on the benzoxazole ring | Influence selectivity and potency |
Compounds with specific substituents have been shown to exhibit enhanced activity against targeted pathogens or cancer cell lines .
Case Studies
- Antimicrobial Screening : A study involving 20 benzoxazole derivatives highlighted that only five showed significant antimicrobial activity against Bacillus subtilis, with minimal inhibitory concentrations (MIC) reported for each active compound .
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of various benzoxazole derivatives on multiple cancer cell lines, revealing that some compounds were significantly more effective against cancer cells than normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
